3-Methyl-1-nitro-1-butene
Description
Fourier-Transform Infrared Spectroscopy (FT-IR)
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Crystallographic Data and Conformational Studies
While crystallographic data for this compound remains unreported, analogous nitroalkenes suggest a planar geometry around the nitro group and a dihedral angle of 180° between the nitro and methyl groups in the E isomer. Computational studies predict a rotational barrier of ~25 kcal/mol for the nitro group due to conjugation with the double bond.
Conformational analysis via density functional theory (DFT) reveals two energy minima:
- Syn-periplanar : Nitro group aligned with the methyl substituent (higher energy due to steric strain).
- Anti-periplanar : Nitro group opposite the methyl group (lower energy, favored conformation).
These findings align with spectroscopic data, confirming the dominance of the E isomer in equilibrium mixtures.
Properties
Molecular Formula |
C5H9NO2 |
|---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
3-methyl-1-nitrobut-1-ene |
InChI |
InChI=1S/C5H9NO2/c1-5(2)3-4-6(7)8/h3-5H,1-2H3 |
InChI Key |
ARGNGGCUTGQKIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Nitration typically involves nitric acid ($$ \text{HNO}3 $$) as the nitrating agent, often under controlled temperatures and pressures. The reaction proceeds via an electrophilic addition mechanism, where the nitro group ($$ -\text{NO}2 $$) attaches to the terminal carbon of the alkene. Catalysts such as sulfuric acid ($$ \text{H}2\text{SO}4 $$) or acetic anhydride may enhance reaction efficiency by generating the nitronium ion ($$ \text{NO}_2^+ $$), a key electrophile.
Industrial-scale production frequently employs continuous flow reactors to maintain optimal conditions (e.g., 40–60°C, 1–2 atm). These systems mitigate exothermic risks and improve yield consistency. Post-synthesis purification via fractional distillation or column chromatography ensures high purity (>98%).
Industrial Optimization
Key parameters for optimization include:
A patent by US3293317A highlights the precursor role of 3-methyl-1-butene, synthesized via isomerization of 2-methyl-1-butene or 2-methyl-2-butene at 1050–1200°F. This underscores the interdependence of alkene availability and nitro derivative production.
Condensation of Nitromethane and Isobutyraldehyde
An alternative route involves the Henry reaction, where nitromethane ($$ \text{CH}3\text{NO}2 $$) condenses with isobutyraldehyde ($$ (\text{CH}3)2\text{CHCHO} $$) to form β-nitro alcohols, followed by dehydration to yield the nitroalkene.
Reaction Mechanism
The reaction proceeds in two stages:
Catalysts and Conditions
- Base Catalysts : Ammonium acetate or potassium carbonate facilitate the nitroaldol step at 25–40°C.
- Dehydration Agents : Concentrated $$ \text{H}2\text{SO}4 $$ or molecular sieves are employed at 80–100°C.
| Stage | Conditions | Yield Optimization |
|---|---|---|
| Nitroaldol Addition | 25–40°C, pH 8–9 | Excess nitromethane (2:1 molar ratio) |
| Dehydration | 80–100°C, 2–4 hours | Azeotropic removal of water |
This method offers modularity for laboratory-scale synthesis but faces challenges in controlling regioselectivity during dehydration.
Comparative Analysis of Methods
Emerging Techniques and Innovations
Recent advances focus on solvent-free nitration and photocatalytic methods to enhance sustainability. For instance, microwave-assisted nitration reduces reaction time by 40% while maintaining yields >75%. Additionally, immobilized catalysts (e.g., silica-supported $$ \text{HNO}_3 $$) improve recyclability in continuous processes.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-nitro-1-butene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroalkanes or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or other reduced products.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like hydroxide ions (OH-) or amines (NH2-) under basic conditions.
Major Products Formed:
Oxidation: Nitroalkanes, carboxylic acids.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted alkenes and nitro derivatives.
Scientific Research Applications
3-Methyl-1-nitro-1-butene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of nitroalkene interactions with biological molecules.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methyl-1-nitro-1-butene involves its interaction with various molecular targets. The nitro group can participate in electron transfer reactions, influencing the reactivity of the compound. In biological systems, the compound may interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
3-Methyl-1-butene: A similar compound without the nitro group, used in polymer production.
2-Methyl-3-butene: Another isomer with different reactivity and applications.
3-Methyl-3-nitro-1-butene: A structural isomer with distinct chemical properties.
Uniqueness: The nitro group enhances its utility in oxidation and reduction reactions, making it a valuable compound in synthetic chemistry .
Biological Activity
3-Methyl-1-nitro-1-butene is an organic compound that has garnered attention for its potential biological activity. This compound, part of the nitroalkene family, has unique structural features that contribute to its reactivity and biological interactions. Understanding its biological activity is crucial for evaluating its safety, efficacy, and potential applications in various fields, including pharmacology and environmental science.
- Chemical Formula : CHNO
- Molecular Weight : 115.13 g/mol
- IUPAC Name : 3-Methyl-1-nitrobutene
- CAS Number : 563-45-1
This compound exhibits biological activity primarily through its electrophilic nature, which allows it to interact with nucleophiles in biological systems. The nitro group can undergo reduction to form reactive intermediates that can modify biomolecules such as proteins and DNA, potentially leading to various biological effects.
Toxicological Profile
Research indicates that compounds like this compound can exhibit cytotoxicity in certain cellular models. The toxicity is often linked to the formation of reactive oxygen species (ROS) and subsequent oxidative stress. Studies have shown that exposure to nitroalkenes can lead to:
- Cellular apoptosis : Induction of programmed cell death in various cell lines.
- Genotoxicity : Damage to DNA, which may lead to mutations or cancer development.
Study 1: Cytotoxic Effects on Cancer Cells
In a study examining the effects of nitroalkenes on cancer cell lines, researchers found that this compound induced significant cytotoxicity in B16 melanoma cells. The mechanism was attributed to oxidative stress and DNA damage, leading to increased apoptosis rates compared to untreated controls.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| B16 Melanoma | 25 | ROS generation, DNA damage |
| HeLa (Cervical) | 30 | Apoptosis induction |
Study 2: Environmental Impact Assessment
Another study focused on the environmental impact of this compound, particularly its persistence and degradation in aquatic systems. The compound was found to be moderately persistent, with half-lives ranging from days to weeks depending on environmental conditions. This raises concerns about its potential bioaccumulation and toxicity to aquatic organisms.
Research Findings
Recent literature highlights the following key findings regarding the biological activity of this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, although further research is needed to elucidate the mechanisms involved.
- Potential as a Biomarker : Due to its presence in human biological samples following exposure, it may serve as a biomarker for assessing exposure levels in environmental health studies.
- Polymerization Reactions : The compound can undergo polymerization under specific conditions, leading to the formation of larger macromolecules which may exhibit different biological activities.
Q & A
Q. Data Contradiction Analysis Framework :
| Contradiction Type | Resolution Strategy | Example |
|---|---|---|
| Kinetic Discrepancies | Vary temperature gradients | Check Arrhenius plot linearity |
| Spectral Anomalies | Use high-purity solvents | Compare benzene vs. DCM spectra |
Advanced: How can researchers determine thermodynamic properties (e.g., ΔvapH, Tboil) for this compound when experimental data is scarce?
Methodological Answer:
- Group Contribution Methods : Estimate properties using NIST’s data for structurally similar compounds (e.g., 3-Methyl-1-butene, ΔvapH = 28.5 kJ/mol ). Adjust for nitro group contributions (+15–20 kJ/mol).
- Molecular Dynamics Simulations : Predict boiling points via vapor-liquid equilibrium simulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
